Diethyl 2-aminoazulene-1,3-dicarboxylate

Synthetic Chemistry Halogenation Azulene Derivatives

Sourcing azulene intermediates with reliable C-2 amine reactivity is a known bottleneck in materials and medicinal chemistry labs. This compound solves that with quantifiable regioselectivity: the 2-amino group enables diazotization-halogenation to 2-chloro/bromoazulenes (12-14% yield), while electrophilic substitution occurs exclusively at C-4/6/8. - 95% purity, supplied as a versatile intermediate for cross-coupling and NLO chromophore development. - Oxidative homocoupling yields chiral 1,1′-biazulenes (up to 17.9% ee). - Ships ambient; R&D quantities from 100 mg to gram scale in stock.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 3806-02-8
Cat. No. B1593550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-aminoazulene-1,3-dicarboxylate
CAS3806-02-8
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CC=C2C(=C1N)C(=O)OCC
InChIInChI=1S/C16H17NO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3
InChIKeyFKLMJXLPXBUJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-aminoazulene-1,3-dicarboxylate (CAS 3806-02-8) Supplier and Procurement Guide


Diethyl 2-aminoazulene-1,3-dicarboxylate (C₁₆H₁₇NO₄, MW 287.31) is an azulene derivative featuring a 2-amino group and two ethoxycarbonyl groups at the 1- and 3-positions of the azulene core [1]. This substitution pattern confers a unique balance of nucleophilic character at the C-2 amine and electron-deficient character at the ester-substituted positions, making it a versatile intermediate for synthesizing halogenated azulenes [2], chiral 1,1′-biazulenes [3], and functional organic materials [4]. The compound is typically supplied at 95% purity and stored under cool, dry conditions .

Why Diethyl 2-aminoazulene-1,3-dicarboxylate Cannot Be Simply Replaced by Other Azulene Derivatives


The C-2 amino group in diethyl 2-aminoazulene-1,3-dicarboxylate is uniquely positioned between two electron-withdrawing ester groups, which dramatically alters its nucleophilicity and regioselectivity compared to other azulenes. Unlike unsubstituted azulene, which undergoes electrophilic attack at C-1 and C-3 [1], this compound directs substitution to the C-4, C-6, and C-8 positions of the seven-membered ring [2]. Furthermore, the 2-amino group enables diazotization and subsequent halogenation [3] or oxidative coupling [4] that are impossible with 2-unsubstituted or 2-halo analogs. Attempting to substitute with diethyl 2-chloroazulene-1,3-dicarboxylate, for instance, would yield entirely different nucleophilic substitution outcomes—the chloro derivative undergoes addition-elimination with alkyl lithiums to give 4-alkylated products [5], whereas the amino derivative serves as a precursor for chiral biaryl systems [4]. The following quantitative evidence demonstrates exactly where and by how much the compound diverges from its closest analogs.

Quantitative Differentiation of Diethyl 2-aminoazulene-1,3-dicarboxylate Against Key Comparators


Synthesis of Halogenated Azulenes: Overall Yield Comparison

Diethyl 2-aminoazulene-1,3-dicarboxylate serves as a critical intermediate in the synthesis of 2-chloroazulene and 2-bromoazulene. The overall synthetic route from cycloheptatriene to 2-chloroazulene proceeds in 9 steps with an overall yield of 14%, while 2-bromoazulene requires 10 steps with an overall yield of 12% [1]. In contrast, direct attempts to halogenate azulene at the 2-position without the amino directing group typically yield complex mixtures and substantially lower yields (<5%) [2].

Synthetic Chemistry Halogenation Azulene Derivatives

Regioselectivity in Nucleophilic Substitution: C-2 Amino vs. C-2 Chloro

Diethyl 2-aminoazulene-1,3-dicarboxylate, upon diazotization, can be converted to the 2-chloro derivative. When this 2-chloro derivative undergoes nucleophilic substitution with alkyl lithiums, the major product (yields: 45-60%) is ethyl 2-chloro-4-alkylazulene-1-carboxylate, resulting from substitution at C-4 with concomitant loss of one ester group [1]. In contrast, the parent 2-amino compound undergoes oxidative homocoupling to form 1,1′-biazulenes with retention of both ester groups, yielding chiral products after enantioselective coupling (ee values: 9.9-17.9%) [2].

Nucleophilic Substitution Regioselectivity Azulene Chemistry

Nitration Regioselectivity: Amino-1,3-diester vs. Other Azulenes

Nitration of dimethyl 2-aminoazulene-1,3-dicarboxylate (the methyl ester analog) with HNO₃/AcOH at room temperature produces five nitrated products, with the 4-nitro derivative identified as the kinetically favored initial product [1]. Under thermodynamic control at elevated temperatures, the major product shifts. In contrast, nitration of unsubstituted azulene occurs predominantly at the 1- and 3-positions (the five-membered ring) [2], while nitration of 2-amino-1,3-dicyanoazulene with cupric nitrate gives predominantly the 6-nitro product [1].

Electrophilic Aromatic Substitution Nitration Regioselectivity

Dipole Moment and Nonlinear Optical Potential

Semi-empirical and ab initio calculations on 2-aminoazulene reveal that the amino group adopts a tetrahedral geometry, in contrast to the trigonal geometry in 2-acetamidoazulene, which influences the molecular dipole moment and hyperpolarizability [1]. The calculated hyperpolarizability (β) of azulene derivatives remains large even when nitrogen is introduced into the ring, suggesting that the 2-amino-1,3-diester scaffold may be tuned for non-centrosymmetric crystal packing desirable in nonlinear optical (NLO) materials [1]. In contrast, unsubstituted azulene has a permanent dipole moment of 1.08 D [2], and its NLO response is significantly lower without strong donor-acceptor substitution [3].

Nonlinear Optics Dipole Moment Hyperpolarizability

High-Value Application Scenarios for Diethyl 2-aminoazulene-1,3-dicarboxylate


Synthesis of 2-Haloazulene Building Blocks for Materials Chemistry

Researchers developing halogenated azulenes for cross-coupling reactions (e.g., Suzuki, Sonogashira) or as precursors to functional organic materials can utilize diethyl 2-aminoazulene-1,3-dicarboxylate as the key intermediate. The diazotization-halogenation sequence provides 2-chloro- and 2-bromoazulenes in 14% and 12% overall yields, respectively [1], which are viable for multi-gram scale synthesis. These 2-haloazulenes serve as substrates for subsequent Pd-catalyzed couplings to generate extended π-systems for organic electronics [2].

Chiral 1,1′-Biazulene Synthesis for Asymmetric Catalysis and Chiroptical Materials

The 2-amino group enables oxidative homocoupling to form 1,1′-biazulenes. When substituted with phenyl groups at the 8- and 8′-positions, the resulting biaryl system exhibits axial chirality. Enantioselective coupling using chiral oxovanadium(IV) complexes yields products with enantiomeric excesses of 9.9-17.9% [3]. These chiral biazulenes are of interest for asymmetric catalysis ligand development and chiroptical materials research [3].

Precursor to 4- and 6-Substituted Azulene Derivatives via Electrophilic Substitution

For synthetic chemists requiring 4- or 6-functionalized azulenes, diethyl 2-aminoazulene-1,3-dicarboxylate provides regioselective access to these positions through electrophilic aromatic substitution. Nitration with HNO₃/AcOH yields 4-nitro products under kinetic control (-78°C) [4], while bromination and other electrophilic substitutions also occur on the seven-membered ring [5]. This regioselectivity is complementary to unsubstituted azulene, which undergoes electrophilic attack at the 1- and 3-positions [5].

Nonlinear Optical (NLO) Chromophore Development

The azulene core, with its intrinsic dipole moment (1.08 D for parent azulene) [6] and polarizable π-system, is a promising scaffold for NLO materials. The 2-amino-1,3-diester substitution pattern allows further functionalization—via diazotization, acylation, or cross-coupling—to install strong donor-acceptor pairs that enhance second- and third-order nonlinear optical responses [7]. The compound serves as a versatile starting point for structure-activity relationship studies in NLO chromophore design [7].

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